molecular formula C11H13BrN4O2S2 B2894093 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide CAS No. 338421-58-2

4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide

Cat. No. B2894093
CAS RN: 338421-58-2
M. Wt: 377.28
InChI Key: BERLINMVPFLBRW-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a benzene ring (a hexagonal ring of carbon atoms) attached to a sulfonamide group (SO2NH2), a bromine atom, and a 1,2,4-triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms). The triazole ring is also substituted with a methyl group and a methylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a sulfonamide group, a bromine atom, and a 1,2,4-triazole ring. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure and the conditions under which it’s studied. These could include properties like melting point, boiling point, solubility in different solvents, and reactivity with various chemical reagents .

Scientific Research Applications

Photodegradation

  • Sulfamethoxazole, a related benzenesulfonamide, undergoes photodegradation in acidic aqueous solutions, producing various photoproducts including sulfanilic acid and aniline. This suggests potential applications in environmental chemistry and photostability studies (Wei Zhou & D. Moore, 1994).

Cancer Treatment

  • Zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, have been studied for their photodynamic therapy applications in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Tautomerism

  • New 1,2,4-triazine-containing sulfonamide derivatives have been synthesized and characterized. Their study provides insights into sulfonamide-sulfonimide tautomerism, relevant in medicinal chemistry and drug design (D. Branowska et al., 2022).

Antibacterial and Antifungal Activities

  • Novel sulfanilamide-derived 1,2,3-triazole compounds have been synthesized and show promising antibacterial potency, suggesting their potential in developing new antibiotics (Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010).
  • Sulfonamide-bridged disubstituted 1,2,3-triazoles exhibit significant antibacterial activity against various bacterial strains, highlighting their therapeutic potential (Archna Yadav & C. Kaushik, 2022).

Synthesis of Novel Compounds

  • Novel 4,5-dihydro-1,3-thiazoles and dihydroazepines have been synthesized from allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes, contributing to the field of organic synthesis (N. Nedolya et al., 2015).
  • Sulfonamide derivatives incorporating 1,2,4-triazine moieties have been developed as carbonic anhydrase inhibitors, relevant in the development of anticancer strategies (V. Garaj et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug design and pharmacology. Without specific research, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and potential for causing harm to the environment. Without specific data, it’s not possible to provide detailed safety and hazard information for this compound .

Future Directions

Future research on this compound could involve studying its synthesis in more detail, investigating its potential reactions, and exploring possible applications, for example in the development of new materials or pharmaceuticals .

properties

IUPAC Name

4-bromo-N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2S2/c1-16-10(14-15-11(16)19-2)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERLINMVPFLBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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